3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heterocycle with nitrogen-rich aromaticity. Key structural attributes include:
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFTXVFUJNSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic molecule belonging to the class of triazolopyrimidines. Its unique structural features, including the presence of fluorine and trifluoromethyl groups, contribute to its potential biological activities, particularly in cancer research and as a kinase inhibitor.
- Molecular Formula : C18H14F4N4O
- Molecular Weight : 389.314 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activity.
1. Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit specific kinases, such as:
- Aurora Kinases : Involved in cell division and are often overexpressed in cancer cells.
- FLT3 Kinase : A receptor tyrosine kinase implicated in hematopoietic malignancies.
The inhibition of these kinases suggests that the compound may play a role in preventing tumorigenesis and metastasis by disrupting critical signaling pathways associated with cancer cell proliferation.
2. Anticancer Properties
Triazolopyrimidine derivatives are increasingly recognized for their anticancer properties. The specific substitution pattern of this compound may enhance its potency against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells and inhibit their proliferation through mechanisms that remain under investigation.
Study on Antitumor Activity
A study evaluated the antitumor effects of various triazolopyrimidine derivatives, including our compound. The results showed:
- In vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : It was suggested that the compound induces apoptosis via the mitochondrial pathway.
Structure-Activity Relationship (SAR) Analysis
Research has also focused on the SAR of triazolopyrimidine derivatives. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances biological activity.
- Modifications at specific positions on the triazole or pyrimidine rings can lead to improved potency and selectivity for cancer cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H14F4N4O |
| Molecular Weight | 389.314 g/mol |
| Solubility | Soluble in DMSO |
| Biological Targets | Aurora Kinases, FLT3 |
| Mode of Action | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
3-Position Substituents: The 4-fluorophenyl group (target, ) provides balanced electronic effects compared to 3-fluorophenyl (), where meta-substitution may disrupt coplanarity with the core .
6-Position Substituents :
- 3-(Trifluoromethyl)benzyl (target) significantly increases lipophilicity compared to 4-methylbenzyl () or 2-methylbenzyl (), favoring hydrophobic interactions in biological targets .
- Oxadiazole-dimethoxyphenyl () adds hydrogen-bond acceptors (N, O) but raises molecular weight (~463), which may limit blood-brain barrier penetration .
Structural Planarity: The triazolo-pyrimidinone core in analogs (e.g., ) is nearly coplanar (deviation <0.021 Å), critical for π-π stacking in target binding. Substituents like 2-methylbenzyl () may introduce torsional strain, reducing planarity .
Electronic and Steric Effects
- -F (target, –2) modestly withdraws electrons, directing electrophilic substitution patterns .
- Meta-substitution (e.g., 3-CF₃ in the target) balances bulk and accessibility compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
